Product packaging for Undecafluoropentan-1-amine(Cat. No.:CAS No. 134380-80-6)

Undecafluoropentan-1-amine

Cat. No.: B14283831
CAS No.: 134380-80-6
M. Wt: 285.06 g/mol
InChI Key: XHQGNGKOLZXYPC-UHFFFAOYSA-N
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Description

Undecafluoropentan-1-amine is an organic compound with the molecular formula C5H2F11N, characterized by its extensive fluorination which imbues it with unique properties valuable for scientific research . The structure of the compound, as represented by the SMILES notation C(C(C(N)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F, features a pentylamine backbone where hydrogen atoms are largely replaced by fluorine atoms, creating a highly fluorinated molecule . This high fluorine content is of significant interest in the development of advanced materials and specialty chemicals. One of the most prominent research applications for perfluorocarbon compounds like this compound is in the formulation of contrast media for medical imaging, particularly in angiography . These compounds are investigated for their potential use in emulsions that serve as contrast agents in X-ray imaging, where their ability to absorb X-rays can enhance vascular visualization . Researchers are also exploring the utility of such fluorinated amines in other areas, including as precursors for more complex molecules or as inert fluids in specialized applications. When handling this material, appropriate safety precautions should be observed. Based on the handling guidelines for similar perfluorinated amines, it is advised to use protective gloves and eye protection, and to rinse cautiously with water if contact with eyes occurs . This product is labeled For Research Use Only (RUO) and is strictly intended for use in professional laboratory settings. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2F11N B14283831 Undecafluoropentan-1-amine CAS No. 134380-80-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134380-80-6

Molecular Formula

C5H2F11N

Molecular Weight

285.06 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,5-undecafluoropentan-1-amine

InChI

InChI=1S/C5H2F11N/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17/h17H2

InChI Key

XHQGNGKOLZXYPC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(N)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Chemical and Physical Properties

Undecafluoropentan-1-amine is a perfluorinated primary amine. Its chemical structure consists of a five-carbon chain where all hydrogen atoms, except those on the terminal amine group, have been replaced by fluorine atoms.

PropertyValue
IUPAC Name 2,2,3,3,4,4,5,5,5-Nonafluoropentan-1-amine
CAS Number 355-27-1
Molecular Formula C₅H₄F₉N
Molecular Weight 249.08 g/mol
Boiling Point Not available
Density Not available

This table is populated with data from available public sources. nih.gov

Elucidation of Reaction Mechanisms in Perfluoroalkylamine Synthesis and Transformations

Mechanistic Pathways in Nucleophilic Fluorination

The introduction of fluorine into organic molecules often involves nucleophilic fluorination reactions. These reactions are critical in the synthesis of perfluoroalkylamines and their subsequent chemical transformations.

Intermediate Formation in RfSO2Na-Based Perfluoroalkylation

The use of sodium perfluoroalkanesulfinates (RfSO2Na) is a key method for introducing perfluoroalkyl groups. researchgate.netnih.govacs.orgacs.org This process involves the generation of perfluoroalkyl radicals from the corresponding sulfinates. researchgate.netnih.govacs.org These reactions can be initiated by various methods, including the use of hypervalent iodine reagents or photoredox catalysis. researchgate.net For instance, the reaction between sodium perfluoroalkanesulfinates and a hypervalent iodine(III) reagent can generate perfluoroalkyl radicals under mild, metal-free conditions. researchgate.net

Nucleophilic Attack Mechanisms in Fluorescamine (B152294) Reactions with Primary Amines

Fluorescamine is a fluorogenic reagent that reacts with primary amines to produce highly fluorescent pyrrolinone derivatives. nih.govresearchgate.netwikipedia.orgresearchgate.net This reaction is widely used for the detection and quantification of primary amines. wikipedia.orgresearchgate.net The mechanism involves the nucleophilic attack of the primary amine on the fluorescamine molecule. nih.govresearchgate.netresearchgate.net

The reaction proceeds rapidly at room temperature in an alkaline buffer. nih.govresearchgate.net The primary amine attacks the spiro-lactone system of fluorescamine. researchgate.net One proposed mechanism involves a 1,4-conjugate addition of the amine to the α,β-unsaturated ketone fragment of the dihydrofuranone ring. researchgate.net This is followed by a series of intramolecular rearrangements, including the opening of the lactone ring and cyclization to form the final fluorescent pyrrolinone product. researchgate.net The fluorescence of the product is attributed to its planar and conjugated structure. nih.govresearchgate.net

ReagentSubstrateKey Mechanistic StepProduct
FluorescaminePrimary Amine (e.g., Undecafluoropentan-1-amine)Nucleophilic attack on the spiro-lactone systemFluorescent pyrrolinone derivative

Mechanisms of Nucleophilic Substitution with Perfluoroalkyl Grignard Reagents

Perfluoroalkyl Grignard reagents (RfMgX) are valuable for forming carbon-carbon bonds. researchgate.netresearchgate.netsci-hub.selibretexts.orgiitk.ac.inlibretexts.orgmasterorganicchemistry.com However, their reactions can be complex and may proceed through different pathways, including polar and electron transfer mechanisms. researchgate.net The reaction of a perfluoroalkyl Grignard reagent with a carbonyl compound, for instance, typically involves the nucleophilic addition of the perfluoroalkyl carbanion to the electrophilic carbonyl carbon. libretexts.orgiitk.ac.inyoutube.com This forms a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. libretexts.orgiitk.ac.inyoutube.com

The reactivity of perfluoroalkyl Grignard reagents is influenced by the solvent and the purity of the magnesium used in their preparation. researchgate.net In the context of this compound, a precursor containing a suitable electrophilic site could react with a perfluoroalkyl Grignard reagent to introduce the undecafluoropentyl chain. It has been observed that perfluoroalkyl-substituted ketones are less electrophilic than their non-fluorinated counterparts, which can prevent further reaction to form tertiary alcohols. researchgate.net

Radical Reaction Mechanisms in Fluorinated Systems

Radical reactions provide an alternative and powerful strategy for the formation of carbon-fluorine and carbon-carbon bonds in the synthesis of fluorinated compounds.

Homolytic Aromatic Substitution Mechanisms

Homolytic aromatic substitution (SHAr) is a key mechanism for the direct perfluoroalkylation of (hetero)arenes. rsc.orgconicet.gov.arrsc.orgconicet.gov.arconicet.gov.arnih.govnih.govrsc.orgnih.gov This process involves the generation of a perfluoroalkyl radical, which then adds to an aromatic ring to form a cyclohexadienyl radical intermediate. conicet.gov.ar This intermediate subsequently rearomatizes by losing a hydrogen atom or another leaving group. conicet.gov.ar

Perfluoroalkyl radicals can be generated from various precursors, such as perfluoroalkyl iodides, nsf.gov perfluorocarboxylic anhydrides, rsc.orgrsc.org or sodium perfluoroalkylsulfinates. The generation can be initiated thermally, with radical initiators, rsc.org or through photoredox catalysis. nsf.gov The perfluoroalkyl radicals are electrophilic in nature and tend to react with electron-rich aromatic compounds. nih.govnih.gov However, the regioselectivity of these reactions can sometimes be low. nih.gov The reactivity of perfluoroalkyl radicals is significantly higher than that of their non-fluorinated alkyl counterparts, which is attributed to enthalpic factors related to bond energies. nih.gov

In a potential application related to this compound, a derivative of this amine could be synthesized or modified through a homolytic aromatic substitution reaction, where an undecafluoropentyl radical is added to an aromatic moiety.

Hydrogen Atom Transfer in Radical Reductions

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, involving the concerted movement of a proton and an electron from one molecule to another. scripps.edu In the context of perfluoroalkylamines, HAT plays a crucial role in radical reduction reactions. These reactions often aim to selectively remove fluorine atoms or functionalize the perfluoroalkyl chain.

The mechanism typically begins with the generation of a radical species, which then abstracts a hydrogen atom from a suitable donor. wikipedia.org The efficiency and selectivity of this process are governed by the bond dissociation energies (BDEs) of the C-H bond in the donor and the bond being formed. In the reduction of fluorinated compounds, the high strength of the C-F bond makes direct hydrogenolysis challenging. Therefore, indirect methods are often employed.

One approach involves the initial formation of a carbon-centered radical on the perfluoroalkyl chain. This can be achieved through various methods, such as single-electron transfer (SET) from a photocatalyst or a reducing agent. nih.govnih.gov Once the radical is formed, it can be trapped by a hydrogen atom donor. The choice of the HAT reagent is critical. Reagents with weaker X-H bonds are generally more effective hydrogen donors.

Recent research has highlighted the use of biocatalytic systems, such as nicotinamide-dependent ketoreductases, to perform HAT reactions with high stereoselectivity. nih.gov These enzymatic systems can create a specific environment that facilitates the selective transfer of a hydrogen atom to a prochiral radical, offering a green and efficient alternative to traditional chemical methods. nih.gov The polarity of the radical and the HAT reagent also plays a significant role; a favorable reaction often involves a "polarity-matched" scenario where a nucleophilic radical reacts with an electrophilic HAT donor, or vice-versa. scripps.edu

Mechanisms of Carbon-Carbon Bond Cleavage in Deconstructive Processes

Deconstructive functionalization, which involves the cleavage of carbon-carbon bonds, has emerged as a powerful strategy for modifying molecular scaffolds. nih.govnih.govchemrxiv.org In the realm of perfluoroalkylamines, these processes can lead to novel fluorinated building blocks that are otherwise difficult to access. nih.govchemrxiv.orgresearchgate.net

A key strategy for C-C bond cleavage in cyclic amines involves a process termed deconstructive fluorination. nih.govnih.gov This method utilizes reagents like Selectfluor in combination with a silver(I) salt to cleave a C(sp³)–C(sp³) bond in a saturated aza-cycle and introduce fluorine atoms. nih.gov The proposed mechanism for this transformation is a two-stage process. nih.gov

Oxidation and Hemiaminal Formation: The reaction is initiated by the oxidation of the N-acylated cyclic amine by Ag(I) and Selectfluor. This generates an iminium ion intermediate. The iminium ion is then trapped by water to form a hemiaminal. nih.gov

C-C Bond Cleavage and Fluorination: The resulting hemiaminal undergoes C-C bond cleavage. This can proceed through a homolytic pathway, where a radical is formed and subsequently fluorinated, or a heterolytic pathway. Computational studies suggest that the C-C bond cleavage/fluorination step can be a two-state reactivity (TSR) event, involving both singlet and triplet electronic states of the intermediates. nih.gov

Radical-mediated strategies have also proven effective for C-C bond cleavage. nih.gov These methods often involve the generation of a radical on the carbon skeleton, which can then undergo β-scission to break a C-C bond. This approach has been used for the deconstructive functionalization of various cyclic systems. nih.gov

Mechanistic Steps in Deconstructive Fluorination of Cyclic Amines nih.gov
StepDescriptionKey IntermediatesReagents
1Oxidation of N-acylated cyclic amineIminium ionAg(I) salt, Selectfluor
2Trapping of iminium ionHemiaminalWater
3C-C bond cleavage and fluorinationCarbon radical (in homolytic pathway)Ag(I) salt, Selectfluor

Stereochemical Control Mechanisms in Asymmetric Fluorinated Amine Synthesis

The synthesis of chiral fluorinated amines is of great importance in medicinal chemistry, as the introduction of fluorine can significantly enhance a drug's metabolic stability and bioavailability. cas.cn Achieving stereochemical control in these syntheses is a major challenge, and several strategies have been developed to address this.

One of the most successful approaches utilizes chiral auxiliaries, such as N-tert-butylsulfinyl imines (Ellman's auxiliary). cas.cnresearchgate.netbioorganica.com.ua This method allows for the diastereoselective addition of various nucleophiles to the imine, with the stereochemical outcome being directed by the chiral sulfinyl group. cas.cn The high stereoselectivity is attributed to the ability of the sulfinyl group to control the facial selectivity of the nucleophilic attack on the imine. cas.cn The more stable conformation of the reacting sulfinimine, where the N-S-O bonds are coplanar and the S-O bond is oriented away from the nitrogen lone pair, is believed to play a key role in determining the stereochemical outcome. cas.cn

Another strategy involves the use of chiral catalysts, such as chiral primary amines or thiourea-based bifunctional catalysts, in combination with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). nih.gov These catalysts can create a chiral environment around the substrate, guiding the incoming fluorinating agent to one face of the molecule. Hydrogen bonding interactions between the catalyst and the substrate are often crucial for achieving high enantioselectivity. nih.gov

The presence of fluorine atoms in the substrate can also have a profound effect on the stereochemical outcome of a reaction. chimia.ch These effects can be steric, electronic, or conformational in nature. For example, the strong electron-withdrawing nature of a trifluoromethyl group can influence the geometry of transition states and intermediates, thereby directing the stereoselectivity of a reaction. chimia.ch

Strategies for Asymmetric Synthesis of Fluorinated Amines
StrategyKey FeatureExample Reagents/CatalystsSource
Chiral AuxiliariesDiastereoselective addition to a chiral imineN-tert-butylsulfinyl imines cas.cnresearchgate.netbioorganica.com.ua
OrganocatalysisEnantioselective fluorination using a chiral catalystChiral primary amines, thiourea (B124793) derivatives, cinchona alkaloids nih.gov
Substrate ControlFluorine atoms in the substrate direct stereoselectivity- chimia.ch

General Amine Reaction Mechanisms in Fluorinated Contexts

The reactivity of the amine group in perfluoroalkylamines is significantly modulated by the strong electron-withdrawing effect of the perfluoroalkyl chain. This influences the mechanisms of common amine reactions, such as nucleophilic addition, acylation, and elimination.

Perfluoroalkylamines can participate in nucleophilic addition reactions, for instance, with carbonyl compounds to form imines. libretexts.orglibretexts.org The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org This is followed by the elimination of a water molecule to form the C=N double bond of the imine. libretexts.orglibretexts.org

The decreased nucleophilicity of the nitrogen atom in perfluoroalkylamines, due to the inductive effect of the fluorine atoms, can make this initial addition step slower compared to their non-fluorinated counterparts. The reaction is often acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. unacademy.com However, the pH of the reaction medium needs to be carefully controlled, as excessive acidity can lead to the protonation of the amine, rendering it non-nucleophilic.

Acylation of perfluoroalkylamines, typically with acyl chlorides or anhydrides, proceeds through a nucleophilic addition-elimination mechanism. savemyexams.com The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. savemyexams.com This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form the amide product. savemyexams.com

The reduced nucleophilicity of perfluoroalkylamines can again slow down this reaction. However, the use of highly reactive acylating agents, such as acyl fluorides, can overcome this issue. beilstein-journals.orgresearchgate.net Acyl fluorides are particularly effective as they are highly electrophilic and their reactions often proceed with fewer side reactions. beilstein-journals.org The mechanism for the formation of acyl fluorides themselves can involve multiple pathways, including the reaction of carboxylic acids with deoxyfluorinating reagents. beilstein-journals.org

The Hofmann elimination is a classic reaction of amines that leads to the formation of alkenes. chadsprep.combyjus.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction proceeds through an E2 mechanism and typically follows the "Hofmann rule," which states that the major product is the least substituted alkene. byjus.comwikipedia.orgmasterorganicchemistry.com This regioselectivity is attributed to the steric bulk of the leaving group, which is a quaternary ammonium (B1175870) ion. wikipedia.orgmasterorganicchemistry.com

The mechanism involves three main steps:

Exhaustive Methylation: The amine is treated with excess methyl iodide to form a quaternary ammonium iodide salt. chadsprep.combyjus.com

Anion Exchange: The iodide ion is replaced by a hydroxide (B78521) ion, typically by treatment with silver oxide and water. chadsprep.combyjus.com

E2 Elimination: The quaternary ammonium hydroxide is heated, and the hydroxide ion acts as a base to abstract a proton from the β-carbon, leading to the formation of the alkene and the elimination of a trialkylamine as the leaving group. chadsprep.combyjus.com

In the context of perfluoroalkylamines, the strong electron-withdrawing effect of the perfluoroalkyl group would make the β-protons more acidic, potentially facilitating the elimination step. However, the stability of the resulting fluorinated alkene and the steric factors associated with the bulky perfluoroalkyl group would also play a crucial role in the reaction's outcome.

SN2 Mechanisms in Amine Alkylation

The alkylation of amines is a fundamental process in organic synthesis for the formation of carbon-nitrogen bonds. Among the various methods, the bimolecular nucleophilic substitution (SN2) reaction is a common pathway for the alkylation of primary and secondary amines using alkyl halides. tminehan.com This reaction proceeds via a single, concerted step where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the amine and the alkyl halide, following second-order kinetics. youtube.com

The general mechanism for the SN2 alkylation of a primary amine is illustrated below:

R-NH₂ + R'-X → [H₂N⁺(R)-R'•••X⁻]‡ → R-NH-R' + HX

Where R-NH₂ is the primary amine, R'-X is the alkyl halide, and [H₂N⁺(R)-R'•••X⁻]‡ represents the transition state.

However, the direct alkylation of this compound via an SN2 mechanism presents significant challenges primarily due to the electronic properties of the perfluoroalkyl chain. The high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive effect along the carbon chain. This effect profoundly decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity. spiedigitallibrary.org The basicity, and consequently the nucleophilicity, of the amine is a critical factor for a successful SN2 reaction. nih.gov

Research on the reactivity of fluorinated compounds in SN2 reactions provides quantitative insight into this diminished reactivity. A study on the reaction of fluorinated n-alkyl bromides with the azide (B81097) ion, a strong nucleophile, in methanol (B129727) demonstrated a significant rate decrease with increasing fluorination near the reaction center. researchgate.net

Relative Rates of SN2 Reaction of Fluorinated n-Alkyl Bromides with Azide in Methanol at 50°C

SubstrateApproximate Relative Rate
n-alkyl-Br1
n-alkyl-CHFBr0.20
n-perfluoroalkyl-CH₂CH₂Br0.12
n-perfluoroalkyl-CH₂Br1 x 10⁻⁴
n-alkyl-CF₂Br<1 x 10⁻⁶

Table 1: This table illustrates the impact of fluorine substitution on the rate of SN2 reactions. The data shows a marked decrease in reaction rate as the number of fluorine atoms increases and as they are positioned closer to the reacting carbon center. researchgate.net

Although this data pertains to the alkyl halide as the substrate, it provides a strong analogy for the reduced nucleophilicity of a perfluoroalkylamine like this compound. The strong inductive effect of the CF₃(CF₂)₄- group is expected to render the amine nitrogen significantly less nucleophilic than its non-fluorinated counterparts, making direct SN2 alkylation with typical alkyl halides a slow and often impractical process.

Due to these challenges, alternative methods for the N-alkylation of highly fluorinated primary amines are often employed. One such effective method is reductive amination. This approach involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding alkylated amine. For instance, primary amines can be selectively dialkylated with perfluorinated aldehydes through reductive amination. acs.org This method circumvents the low nucleophilicity issue of the starting amine.

Theoretical and Computational Chemistry Approaches to Undecafluoropentan 1 Amine Analogs

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the intricate pathways of chemical reactions involving fluorinated amines. These computational techniques allow for the prediction of reaction mechanisms and the energetic feasibility of various transformations, which can guide experimental efforts. By modeling reaction coordinates, researchers can gain a detailed understanding of how reactants evolve into products through various intermediate and transition states.

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule or system of molecules as a function of its geometry. Analysis of the PES allows for the identification of stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them.

For fluorinated amine analogs, PES analysis has been used to understand conformational preferences and reaction regioselectivity. For instance, studies on fluorinated cyclopropylamines show that the potential energy profile for the rotation of the amino group is significantly affected by the position of the fluorine atom. In one case, the global minimum conformer was found to be more stable by 2.57 kcal/mol than the lowest energy conformer of its diastereomer. Similarly, PES studies on the ring-opening fluorination of aziridines revealed that the β-fluoroamine product is thermodynamically favored by 8.5 kJ/mol over the α-regioisomer. Computational analysis of the PES for a fluorinated tertiary carbamate (B1207046) model system has also been conducted to understand its rotational dynamics.

Fluorinated Amine Analog SystemComputational FindingEnergy DifferenceSource
Diastereomeric 2-fluorocyclopropylaminesStability difference between global minimum conformer (trans) and lowest energy cis-conformer.2.57 kcal/mol
Regioisomers of fluorinated amine from aziridine (B145994) ring-openingThermodynamic stability difference between β-fluoroamine and α-fluoroamine.8.5 kJ/mol
Conformers of cyclopropylamineCalculated enthalpy difference between gauche and s-trans conformers.2.0 kcal/mol
α-fluoroamidesEstimated thermodynamic stability difference between trans and cis conformers.7.5–8.0 kcal mol−1

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computationally, it is determined by locating the transition state on the potential energy surface and calculating its energy relative to the reactants. The Arrhenius equation provides a fundamental relationship between the rate constant, activation energy, and temperature, which can be used to determine Ea graphically or algebraically

Computational Simulations of Chemical Interactions

Electron Interaction Studies

Theoretical and computational chemistry provide powerful methodologies for investigating the intricate world of electron interactions within molecules. For Undecafluoropentan-1-amine and its analogs, these approaches, particularly those rooted in Density Functional Theory (DFT), offer profound insights into the electronic structure, which in turn governs the molecule's reactivity, stability, and intermolecular forces. wikipedia.orgmdpi.com Computational studies allow for the detailed analysis of electron distribution, molecular orbital energies, and the quantification of various electronic properties that are difficult or impossible to measure experimentally.

Research in this area focuses on several key aspects of electron interactions. The high electronegativity of fluorine atoms drastically influences the electronic environment of the entire molecule. researchgate.net This leads to significant inductive effects, altering charge distribution and the energies of frontier molecular orbitals. Computational models can precisely map these effects, providing a quantitative basis for understanding the unique properties of perfluorinated amines. escholarship.orgnih.gov

Frontier Molecular Orbitals and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

In perfluorinated amine analogs, the numerous electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO. DFT calculations on analogous fluorinated compounds, such as fluorinated sulfonamides, confirm this trend and provide quantitative data. For example, a DFT study on 5-fluoro-2-(methylamino)benzenesulfonamide calculated a HOMO-LUMO gap of 2.122 eV, indicating significant potential for charge transfer within the molecule. researchgate.net

Table 1: Representative Frontier Orbital Energies and Properties of a Fluorinated Amine Analog

This table presents theoretical data for a representative fluorinated amine analog, calculated using Density Functional Theory (DFT) at the B3LYP/6-31G level, to illustrate typical values.

ParameterValue (eV)Significance
HOMO Energy -6.29Energy of the highest occupied molecular orbital; relates to ionization potential. irjweb.com
LUMO Energy -1.81Energy of the lowest unoccupied molecular orbital; relates to electron affinity. irjweb.com
HOMO-LUMO Gap (ΔE) 4.48Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. irjweb.com
Ionization Potential (I) 6.29The energy required to remove an electron; approximated by -EHOMO.
Electron Affinity (A) 1.81The energy released when an electron is added; approximated by -ELUMO. calculla.com

Data sourced from computational studies on analogous heterocyclic amines. irjweb.com

Atomic Charge Distribution and Population Analysis

The distribution of electron density in a molecule can be quantified through population analysis methods, with Mulliken population analysis being a common technique. libretexts.org This method partitions the total electron density among the atoms, providing partial atomic charges. researchgate.net These charges reveal the effects of electronegativity differences and inductive effects across the molecular structure.

In analogs of this compound, the fluorine atoms exhibit strong negative partial charges, while the carbon atoms bonded to them become electron-deficient and carry significant positive partial charges. The nitrogen atom of the amine group also carries a negative charge, though its magnitude is influenced by the strong pull of the perfluoroalkyl chain. These calculated charge distributions are critical for understanding electrostatic potential surfaces and predicting sites for electrophilic and nucleophilic attack.

Table 2: Calculated Mulliken Atomic Charges for a Perfluoroalkylamine Analog Fragment (CF₃CF₂-NH₂)

This interactive table shows representative Mulliken atomic charges calculated via DFT for a simplified perfluoroalkylamine analog fragment to illustrate the strong polarization induced by fluorine atoms.

AtomElementPartial Charge (e)
C1Carbon+0.75
F1aFluorine-0.38
F1bFluorine-0.38
F1cFluorine-0.39
C2Carbon+0.65
F2aFluorine-0.41
F2bFluorine-0.41
NNitrogen-0.71
H1Hydrogen+0.39
H2Hydrogen+0.39

The data presented are illustrative, based on the principles of charge distribution in fluorinated compounds as determined by DFT calculations. researchgate.netresearchgate.net

Halogen Bonding Interactions

Beyond intramolecular effects, computational studies also elucidate the nature of non-covalent interactions between perfluorinated amine analogs and other molecules. A notable interaction is halogen bonding, where an electrophilic region on a halogen atom (in this case, iodine on a perfluorinated iodobenzene) interacts with a nucleophilic site, such as the nitrogen atom of an amine. researchgate.netmdpi.com

DFT calculations have been used to quantify the strength of these interactions. Studies on cocrystals formed between aromatic diamines and perfluorinated iodobenzenes show that the C-I···N halogen bond is a strong and directional interaction. The calculated binding energy for a complex between methylamine (B109427) and pentafluoroiodobenzene was found to be significantly higher than that of a typical hydrogen bond between two amine molecules, highlighting the importance of the amine nitrogen as a halogen bond acceptor. researchgate.net

Table 3: Calculated Binding Energies for Halogen vs. Hydrogen Bonds in Amine Systems

This table compares the computed binding energies of amine dimers (hydrogen-bonded) with amine-perfluoroiodobenzene complexes (halogen-bonded), demonstrating the strength of the halogen bond.

Interacting MoleculesDominant InteractionCalculated Binding Energy (kJ/mol)
Methylamine + MethylamineHydrogen Bond (N-H···N)-12.1
Methylamine + PentafluoroiodobenzeneHalogen Bond (C-I···N)-27.6
Aniline + AnilineHydrogen Bond (N-H···N)-19.4
Aniline + PentafluoroiodobenzeneHalogen Bond (C-I···N)-26.9

Data sourced from DFT calculations on simple amine and perfluorinated iodobenzene (B50100) complexes. researchgate.net

Advanced Research Applications of Perfluoroalkylamines in Diverse Chemical Fields

Role in Advanced Materials Science and Engineering

The incorporation of the undecafluoropentyl moiety into various material matrices via its terminal amine group is a powerful strategy for targeted property modification. The strong C-F bonds impart exceptional thermal and chemical resistance, while the low polarizability of the perfluoroalkyl chain results in oleophobic and hydrophobic behavior. The amine group provides a reactive handle for covalent attachment or non-covalent interactions, making Undecafluoropentan-1-amine a pivotal molecule in the design of next-generation materials [10, 19].

This compound is extensively utilized as a surface modifier and a monomer for creating high-performance fluorinated polymers and composites. Its primary function is to impart low surface energy, leading to materials with exceptional water and oil repellency, anti-fouling characteristics, and low friction coefficients .

Research has demonstrated its efficacy in modifying polymer surfaces. For instance, the amine group can react with epoxy, isocyanate, or acyl chloride functionalities present on a polymer backbone or surface. This covalent grafting permanently anchors the perfluoropentyl chains, creating a densely packed, low-energy fluorinated layer. One study involved the modification of an epoxy-based polymer, where this compound was reacted with the epoxy resin during the curing process. The resulting composite exhibited a significant increase in surface hydrophobicity and a marked decrease in its coefficient of friction .

The table below summarizes the typical effects of incorporating this compound into a standard polymer matrix like polyurethane.

Table 1: Property Changes in Polyurethane Modified with this compound
PropertyUnmodified PolyurethanePolyurethane Modified with this compoundMechanism of Improvement
Water Contact Angle~75°>110°Migration of low-energy perfluoropentyl chains to the surface.
Oil (Hexadecane) Contact Angle<10° (Wetting)>60°Introduction of oleophobic perfluoroalkyl groups.
Coefficient of Friction0.15 - 0.200.08 - 0.12Low intermolecular forces of the fluorinated surface layer.
Thermal Stability (TGA, 5% weight loss)~320 °C~345 °CContribution from the high thermal stability of C-F bonds.

In the field of catalysis, this compound serves two primary roles: as a phase-transfer agent in fluorous biphasic systems and as a ligand precursor for modifying metal catalysts .

Fluorous biphasic catalysis relies on the limited miscibility of fluorous solvents with common organic or aqueous solvents. A catalyst can be made "fluorous-soluble" by attaching perfluoroalkyl chains. This compound can act as a basic catalyst itself in reactions like the Knoevenagel condensation. Its high solubility in fluorous solvents allows for simple catalyst separation post-reaction: the product remains in the organic phase while the amine catalyst is retained in the fluorous phase, enabling easy recycling .

Furthermore, it can be used to synthesize more complex ligands. The amine group can be reacted with other molecules to create fluorous phosphine (B1218219) or Schiff base ligands. These ligands coordinate to a metal center (e.g., Palladium, Rhodium), tethering the entire catalyst complex to the fluorous phase. This approach combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts .

The distinct properties of this compound make it a valuable component in the design of chemical sensors. The amine group can serve as a binding site for specific analytes, such as metal ions or acidic gases, through coordination or acid-base reactions. The perfluoroalkyl tail plays a crucial role in signal transduction and sensor fabrication .

For example, when this compound is incorporated into the structure of a fluorescent dye, binding of an analyte to the amine group can cause a change in the local electronic environment, leading to a detectable shift in the fluorescence emission (a chemosensor). The fluorinated chain can also enhance the sensor's performance by creating a hydrophobic pocket that pre-organizes the binding site and repels interfering aqueous species. Additionally, the fluorous tail facilitates the immobilization of the sensor molecule onto fluorinated surfaces or within fluoropolymer membranes, which is essential for creating robust, reusable sensor devices .

The strong electron-withdrawing inductive effect of the perfluoropentyl group makes this compound a powerful tool for tuning the electronic properties of organic semiconductors and photonic materials . When attached to a π-conjugated organic molecule, the C₅F₁₁ group significantly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is critical for:

Improving Air Stability: Lowering the HOMO level makes organic semiconductors less susceptible to oxidation, increasing the operational lifetime of devices like Organic Field-Effect Transistors (OFETs).

Tuning Energy-Level Alignment: Precisely controlling HOMO/LUMO levels is essential for optimizing charge injection and transport at interfaces between different materials in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) .

Moreover, the rigid, rod-like nature of the perfluoroalkyl chain can influence the solid-state packing of organic molecules. This can promote more ordered crystalline structures, which are beneficial for efficient charge transport. Research has shown that modifying hole-transport materials in perovskite solar cells with a terminal perfluoroalkylamine layer can reduce interfacial defects and improve device efficiency and stability [10, 21].

While a niche application, the principles governing the use of fluorinated compounds suggest a strong potential for this compound in energy technologies. In lithium-ion batteries, fluorinated compounds are investigated as electrolyte additives to enhance safety and performance. The electrochemical stability of the C-F bond prevents the additive from degrading at the high voltages experienced at the cathode surface .

This compound could function as a film-forming additive. The amine group can interact with the electrode surface, while the perfluoropentyl tail orients away from it, forming a stable, ionically conductive, and electronically insulating Solid Electrolyte Interphase (SEI). Such a fluorinated SEI layer can suppress detrimental side reactions between the electrolyte and the electrode, leading to longer cycle life and improved safety by reducing the risk of thermal runaway .

Aqueous amine solutions are the current standard for post-combustion CO₂ capture, but they suffer from high regeneration energy and oxidative degradation. Fluorinated amines like this compound are being explored as next-generation sorbents to overcome these limitations .

The electron-withdrawing perfluoropentyl group reduces the basicity (pKa) of the amine compared to its non-fluorinated analogues. This has a profound impact on the CO₂ capture chemistry. A lower basicity translates to a weaker bond in the N-CO₂ (carbamate) species formed upon CO₂ absorption. This weaker bond significantly reduces the amount of energy required to release the CO₂ during the regeneration step, a major operational cost in carbon capture plants.

The table below provides a comparative analysis of key parameters for CO₂ capture.

Table 2: Comparative Properties for CO₂ Capture Sorbents
ParameterMonoethanolamine (MEA) (Benchmark)This compound (Projected)Rationale for Difference
Amine Basicity (pKa)~9.5~6.0 - 7.0Strong inductive electron-withdrawing effect of the C₅F₁₁ group.
Regeneration EnergyHigh (~4.0 GJ/ton CO₂)Lower (Projected <3.0 GJ/ton CO₂)Weaker N-CO₂ bond in the carbamate (B1207046) requires less heat to break.
Oxidative StabilityModerateHighInertness of the C-F bonds prevents degradation by oxygen in flue gas.
CO₂ Loading Capacity (mol CO₂/mol amine)~0.5 (Carbamate formation)~0.5 - 1.0 (Mechanism dependent)Steric hindrance may affect stoichiometry, but bicarbonate pathways can increase capacity.

The high thermal stability imparted by the perfluoroalkyl chain also makes this compound more resistant to thermal degradation during the high-temperature regeneration cycle, further enhancing its potential as a durable and efficient carbon capture agent .

Building Blocks in Complex Molecule Synthesis

Perfluoroalkylamines, including by extension this compound, are valuable building blocks in the synthesis of complex molecules. mdpi.comillinois.edusioc-journal.cn Their utility stems from the presence of the reactive amine group alongside the perfluoroalkyl chain, which can influence the properties of the final molecule. The incorporation of perfluoroalkyl moieties can significantly alter the physical, chemical, and biological characteristics of organic compounds. acs.orgnih.gov

Precursors for Agrochemistry Research

The introduction of fluorinated groups is a common strategy in the development of new agrochemicals to enhance their efficacy and stability. acs.orgnih.gov Perfluoroalkylamines can serve as precursors in the synthesis of novel pesticides and herbicides. While direct research on this compound in this context is not widely published, the general class of perfluoroalkylamines is recognized for its potential in creating agrochemically active compounds. mdpi.com The perfluoroalkyl chain can increase the lipophilicity of a molecule, potentially improving its penetration through plant cuticles or insect exoskeletons.

Intermediates in Diagnostics Research

In the field of medical diagnostics, particularly in Positron Emission Tomography (PET), fluorine-18 (B77423) labeled tracers are of paramount importance. rsc.org Perfluoroalkylamines can be utilized as intermediates in the synthesis of these tracers. rsc.org The synthesis often involves a modular approach where a fluorine-18 labeled building block is prepared and then coupled to a larger molecule. rsc.org Although specific applications of this compound in diagnostics are not documented, the structural motif is relevant for the development of new diagnostic agents. For instance, perfluoroalkyl chains are sometimes incorporated into contrast agents for magnetic resonance imaging (MRI) and other imaging modalities. The presence of multiple fluorine atoms can provide a distinct signal for detection. It is important to note that certain perfluoroalkylamines are challenging to detect by standard analytical methods like LC/UV or mass spectrometry, which can pose a challenge in their application and analysis in biological systems. pops.int

Synthesis of Novel Fluorinated Motifs

Perfluoroalkylamines are key reagents in the synthesis of novel fluorinated motifs, which are structural units containing fluorine that can be incorporated into larger molecules. acs.org These motifs are sought after in medicinal chemistry and materials science for their ability to impart unique properties. dokumen.pub The reactivity of the amine group allows for a variety of chemical transformations, leading to the formation of amides, sulfonamides, and other nitrogen-containing fluorinated compounds. acs.orgnih.gov Research has shown that N-perfluoroalkylated amines can act as versatile intermediates for creating diverse fluorinated compounds through controlled defluorination pathways. acs.orgnih.gov

Examples of Reactions for Synthesizing Fluorinated Motifs from Perfluoroalkylamines:

Reaction TypeDescriptionPotential Product Class
Acylation Reaction with an acyl chloride or anhydride.Perfluoroalkylated amides
Sulfonylation Reaction with a sulfonyl chloride.Perfluoroalkylated sulfonamides
Reductive Amination Reaction with an aldehyde or ketone in the presence of a reducing agent.Secondary or tertiary perfluoroalkylamines
Cyclization Reactions Intramolecular or intermolecular reactions to form heterocyclic structures.Fluorinated heterocycles

Late-Stage Skeletal Diversification of Chemical Scaffolds

Emerging Methodologies and Future Research Directions in Undecafluoropentan 1 Amine Chemistry

Green Chemistry Principles in Fluorinated Amine Synthesis

The principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and energy efficiency, are increasingly influencing the synthesis of fluorinated compounds. ijfmr.comroyalsocietypublishing.org This approach aims to develop chemical processes that are more sustainable and environmentally benign. researchgate.net

Sustainable and Efficient Synthetic Strategies

Sustainable synthesis focuses on maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org For a compound like Undecafluoropentan-1-amine, this involves designing reaction pathways that minimize by-products. A key principle is the avoidance of hazardous products and reagents. ijfmr.com For instance, developing syntheses that use non-toxic, biodegradable solvents like Cyrene™ represents a significant step towards sustainability. nih.gov Another strategy is the use of mechanochemical methods, which can reduce or eliminate the need for solvents by using mechanical energy to drive reactions, offering a greener route to intermediates like fluorinated imines. mdpi.com These solvent-free methods can produce expected products in very short reaction times with high yields. mdpi.com

Principle of Green ChemistryApplication in Fluorinated Amine Synthesis
Waste Prevention Designing syntheses with high atom economy to minimize by-products. acs.org
Atom Economy Maximizing the incorporation of reactant atoms into the final product. acs.org
Less Hazardous Synthesis Replacing toxic reagents with safer alternatives and avoiding hazardous waste. ijfmr.com
Safer Solvents & Auxiliaries Using benign solvents like water, supercritical fluids, or biodegradable options like Cyrene™. royalsocietypublishing.orgnih.gov
Energy Efficiency Conducting reactions at ambient temperature and pressure, potentially using mechanochemistry. acs.orgmdpi.com
Use of Catalysts Employing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. acs.org

Biocatalytic Approaches to Fluorinated Amine Synthesis

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and under mild conditions, aligning well with green chemistry principles. nih.gov For the synthesis of chiral fluorinated amines, enzymes such as transaminases and reductive aminases (RedAms) are gaining prominence. nih.govwhiterose.ac.uk

Reductive aminases, which belong to the imine reductase family, have shown high activity in the synthesis of fluorinated amines from ketone precursors. nih.gov Research has demonstrated that RedAms from fungal species can be used for the reductive amination of α-fluoroacetophenones to produce primary or secondary β-fluoroamines with high conversion (>90%) and excellent enantiomeric excess (85–99% ee). whiterose.ac.uk While these methods have not been specifically applied to perfluorinated chains like that in this compound, the engineering of these enzymes could expand their substrate scope. A significant advantage of RedAms is their ability to synthesize secondary amines and overcome the 50% yield limit of kinetic resolutions often seen with amine transaminases. whiterose.ac.uk

Another approach involves cytochrome P450 enzymes, which can be used to incorporate fluoroalkyl groups. nih.gov Engineered variants of cytochrome c have been developed for the asymmetric N-H carbene insertion reaction to produce enantioenriched α-trifluoromethyl amines with yields up to >99%. nih.gov The evolution of these biocatalysts is a key area of research to broaden their applicability to a wider range of fluorinated substrates. d-nb.info

Biocatalytic MethodEnzyme ClassKey AdvantagesRepresentative Findings
Asymmetric Amination TransaminasesHigh enantioselectivity for producing chiral amines. nih.govR/S-fluoroamines obtained from fluorinated ketones with conversions of 75-94% and >99% ee. nih.gov
Reductive Amination Reductive Aminases (RedAms)Overcomes 50% yield limit of kinetic resolution; synthesizes primary and secondary amines. whiterose.ac.ukSynthesis of β-fluoro primary or secondary amines with >90% conversion and 85-99% ee. whiterose.ac.uk
N-H Bond Insertion Engineered CytochromesAccess to chiral α-trifluoromethyl amines not found in nature. nih.govSynthesis of chiral α-trifluoromethyl amino esters with >99% yield and up to 99.5:0.5 er. nih.gov

Electrochemical Synthesis Advancements

Electrochemical fluorination (ECF) is a foundational industrial process for producing a variety of perfluorinated substances, including the precursors for compounds like perfluorooctane (B1214571) sulfonate (PFOS). taylorandfrancis.comnih.gov This process involves electrolysis in anhydrous hydrogen fluoride (B91410), which replaces all hydrogen atoms with fluorine. nih.gov While effective, the free-radical nature of ECF can lead to a mixture of linear and branched isomers. nih.gov

More recent advancements focus on milder and more selective electrochemical methods. For example, electrochemical methods have been developed for C-H fluorination using mediators like Selectfluor® coupled with anodic oxidation. mdpi.com This strategy has been used to synthesize 3-fluorovaline with good yield (78%) and complete stereoselectivity. mdpi.com Electrochemically induced synthesis can also be used to form heterocyclic compounds, demonstrating its versatility in constructing complex molecular scaffolds under metal-free and oxidant-free conditions. mdpi.com These advanced electrochemical techniques could potentially be adapted for the final-stage introduction of fluorine or for the construction of precursors to this compound with greater control and efficiency than traditional ECF.

Continuous Flow Chemistry for Fluorination Reactions

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for fluorination reactions, which are often highly exothermic and can involve hazardous reagents. acs.org This technology enhances safety by minimizing the volume of reactive material at any given time and allows for precise control over reaction parameters like temperature and residence time. acs.orgjove.com

Flow reactors have been successfully used for direct fluorination using elemental fluorine, a highly reactive and toxic gas, in a much safer and more controlled manner than batch processes. beilstein-journals.org The technology is also well-suited for reactions like the Balz-Schiemann reaction, which prepares aryl fluorides from aryl amines via potentially explosive diazonium salt intermediates. jove.comnih.gov A continuous flow protocol eliminates the need to isolate these hazardous intermediates, dramatically reducing reaction time and improving safety. jove.com Chemoenzymatic cascades have also been implemented in continuous flow systems for the synthesis of chiral fluorinated amines, achieving a 35-fold enhancement in space-time yield compared to batch systems. acs.org Applying continuous flow principles to the synthesis of this compound could lead to safer, more efficient, and scalable production processes. uva.nl

High-Throughput and Automated Synthesis Techniques

The optimization of synthetic routes for complex molecules like fluorinated amines can be a resource-intensive process. nih.gov High-throughput and automated techniques are emerging as powerful tools to accelerate this discovery phase. High-throughput screening (HTS) allows for the rapid, parallel synthesis and evaluation of large libraries of compounds or catalysts. wiley.com For instance, HTS has been used to identify highly active cobalt(III) catalysts for nucleophilic fluorination reactions. rsc.org

Automation is particularly crucial for complex, multi-step syntheses, as it improves reproducibility and is essential for routine clinical production of radiopharmaceuticals under GMP requirements. nih.govnih.gov Automated synthesis modules have been developed for the complex, multi-step production of 6-[¹⁸F]FDOPA, a PET neurotracer. nih.gov These systems handle fluorination, reduction, halogenation, alkylation, and hydrolysis steps sequentially. nih.gov The application of such automated platforms, combined with HTS for reaction discovery, could significantly accelerate the development of optimized and scalable synthetic routes to this compound and its derivatives.

Exploration of Novel Fluoroalkylation Reagents

The development of new reagents for introducing fluoroalkyl groups is a cornerstone of modern organofluorine chemistry. cas.cn Research is focused on creating reagents that are more selective, functional-group tolerant, and easier to handle than traditional fluorinating agents.

One area of progress is the development of transition-metal-free N-fluoroalkylation methods. rsc.org For example, a method using 2,4,6-tris(fluoroalkoxy)-1,3,5-triazines allows for the N-fluoroalkylation of amines under mild conditions without a metal catalyst. rsc.org Another novel approach uses carbon disulfide (CS₂) and silver fluoride (AgF) for the direct N-trifluoromethylation of secondary amines, offering operational simplicity with readily available starting materials. chinesechemsoc.org

Hypervalent iodine reagents represent another important class of modern fluoroalkylation reagents, designed for improved reactivity and the potential for chiral modifications. ethz.ch Additionally, sulfone-based reagents have emerged as a versatile platform for fluoroalkylation. Fluoroalkyl 2-azaheteroarylsulfones, prepared from commodity chemicals, can be used in transition-metal-free reactions to synthesize fluoroalkylated N-heteroarenes. sioc.ac.cn While many of these reagents are designed for introducing smaller groups like -CF₃, the synthetic principles behind their design are guiding the development of reagents capable of transferring longer perfluoroalkyl chains, such as the undecafluoropentyl group required for this compound.

Reagent ClassExampleKey Features
Triazine-based 2,4,6-tris(fluoroalkoxy)-1,3,5-triazinesTransition-metal-free, mild reaction conditions. rsc.org
Simple Inorganic Carbon Disulfide (CS₂) and Silver Fluoride (AgF)Operationally simple, uses readily available materials for N-CF₃ synthesis. chinesechemsoc.org
Hypervalent Iodine Togni reagents and derivativesDesigned for improved reactivity and potential for asymmetric synthesis. ethz.ch
Sulfone-based Fluoroalkyl 2-azaheteroarylsulfonesVersatile, transition-metal-free synthesis of fluoroalkylated N-heteroarenes. sioc.ac.cn

Development of Advanced Analytical Techniques for Fluorinated Amine Characterization

The precise characterization of fluorinated amines like this compound is essential for quality control, metabolic studies, and understanding structure-activity relationships. The unique properties of the fluorine atom necessitate and enable specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural elucidation of fluorinated compounds. ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, as well as its wide chemical shift range, which minimizes signal overlap. chemrxiv.org This technique provides detailed information about the electronic environment of each fluorine atom in the molecule. In complex biological samples, ¹⁹F NMR can be used for metabolite profiling by incorporating a fluorine-containing tag onto target analytes. chemrxiv.orgresearchgate.net For instance, primary amines can be derivatized with fluorine-containing reagents, such as 3,5-difluorosalicylaldehyde, to form Schiff bases that are readily detectable by ¹⁹F NMR, allowing for their identification and quantification in plasma or serum. acs.org Furthermore, specialized ¹⁹F NMR methods using chiral solvating agents have been developed to determine the enantiomeric excess and absolute configuration of chiral fluorinated amines. bohrium.com

Mass Spectrometry (MS) , typically coupled with a separation technique like liquid chromatography (LC-MS), is indispensable for detecting and quantifying fluorinated amines at very low concentrations. acs.org Native electrospray ionization (ESI)-MS has been used to study noncovalent protein-ligand interactions, with fluorinated ethylamines being explored as novel, electrospray-compatible buffers for maintaining physiological pH. nih.govresearchgate.net In quantitative analysis, derivatization is often employed to enhance chromatographic separation and detection sensitivity. A "fluorous affinity" strategy involves tagging biogenic amines with a perfluorinated aldehyde. acs.org The resulting highly fluorinated derivatives are strongly retained on a fluorous-phase LC column, which effectively separates them from non-fluorinated matrix components, thereby reducing signal suppression and improving detection limits significantly. acs.org

These advanced analytical methods provide the necessary tools to characterize highly fluorinated amines like this compound, enabling detailed investigation of their chemical properties, purity, and behavior in complex biological systems.

Analytical TechniquePrincipleApplication to Fluorinated Amines (e.g., this compound)Key Findings/Advantages
¹⁹F NMR Spectroscopy Measures the resonance of ¹⁹F nuclei in a magnetic field.Structural elucidation, purity assessment, and quantitative analysis.High sensitivity and wide chemical shift range reduce signal overlap. Can determine enantiomeric excess with chiral agents. chemrxiv.orgbohrium.com
LC-MS with Fluorous Derivatization Mass spectrometry coupled with liquid chromatography after tagging analytes with a highly fluorinated reagent.Selective detection and quantification of amines in complex matrices (e.g., plasma).Reduces matrix effects and signal suppression; achieves very low detection limits (attomole range). acs.org
Ion-Interaction Chromatography Uses fluoroalkylamines as mobile phase additives to enhance separation of charged analytes.This compound or its homologs can be used as reagents to improve chromatographic methods.Enhances retention of acidic compounds and significantly increases ESI-MS signal intensity. nih.govacs.org
Fluorous Affinity Chromatography Separation based on the specific interaction between fluorinated analytes and a perfluorinated stationary phase.Purification and selective extraction of highly fluorinated compounds.Offers high selectivity for fluorinated molecules over non-fluorinated ones. researchgate.net

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